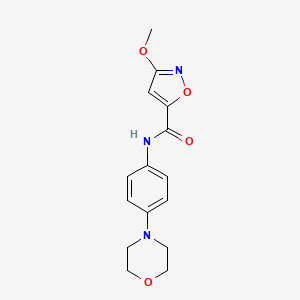
3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The specific interactions with their targets can vary greatly depending on the functional groups attached to the isoxazole ring .
Biochemical Pathways
Some isoxazole carboxamide derivatives have been shown to follow a non-opioid receptor pathway in the mediation of analgesic effects .
Result of Action
Some isoxazole carboxamide derivatives have shown low to moderate analgesic activity .
Action Environment
It’s worth noting that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through an azirine intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
Industrial Production Methods
In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact . Microwave-assisted synthesis has also been explored for its efficiency and reduced reaction times . The use of solid-supported reagents and catalysts can further streamline the production process and facilitate the separation of products .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Copper (I) or ruthenium (II) catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazole derivatives, while substitution reactions can produce a variety of functionalized isoxazoles .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A GABAA receptor agonist with an isoxazole core.
Ibotenic acid: A neurotoxin with an isoxazole ring.
Uniqueness
3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide is unique due to its specific functional groups, which confer distinct biological activities and chemical properties. The presence of the methoxy and morpholinophenyl groups allows for unique interactions with biological targets, distinguishing it from other isoxazole derivatives .
Properties
IUPAC Name |
3-methoxy-N-(4-morpholin-4-ylphenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-14-10-13(22-17-14)15(19)16-11-2-4-12(5-3-11)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNOBJYBBBVTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














